molecular formula C6H9N3O B13837584 2(1H)-Pyridinone, 3,4-diamino-5-methyl-

2(1H)-Pyridinone, 3,4-diamino-5-methyl-

Cat. No.: B13837584
M. Wt: 139.16 g/mol
InChI Key: SRGFHZSJDQWCPG-UHFFFAOYSA-N
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Description

3,4-Diamino-5-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, offers potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the nitration of 5-methylpyridin-2(1H)-one followed by reduction to introduce the amino groups at the 3 and 4 positions. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups at the methyl position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or other bioactive compounds.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the production of advanced materials or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Diamino-5-methylpyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminopyridine: Known for its use in the treatment of certain neurological disorders.

    5-Methylpyridin-2(1H)-one: A precursor in the synthesis of various pyridine derivatives.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3,4-diamino-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H9N3O/c1-3-2-9-6(10)5(8)4(3)7/h2H,8H2,1H3,(H3,7,9,10)

InChI Key

SRGFHZSJDQWCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1N)N

Origin of Product

United States

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